
3-Cyclopentyl-2-methylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-2-methylpropan-1-amine hydrochloride is an organic compound with the molecular formula C9H19N·HCl It is a derivative of cyclopentane and is classified as an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-methylpropan-1-amine hydrochloride typically involves the alkylation of cyclopentylmethylamine with a suitable alkyl halide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyl-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new amine derivatives with various functional groups.
Applications De Recherche Scientifique
3-Cyclopentyl-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylamine: A simpler amine with a cyclopentane ring.
2-Methylpropan-1-amine: A linear amine with a similar alkyl chain.
Cyclopentylmethylamine: An amine with a cyclopentane ring and a methyl group.
Uniqueness
3-Cyclopentyl-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a cyclopentane ring and a branched alkyl chain makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
2866335-59-1 |
|---|---|
Formule moléculaire |
C9H20ClN |
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
3-cyclopentyl-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-8(7-10)6-9-4-2-3-5-9;/h8-9H,2-7,10H2,1H3;1H |
Clé InChI |
SWUANZDZNOSHTR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


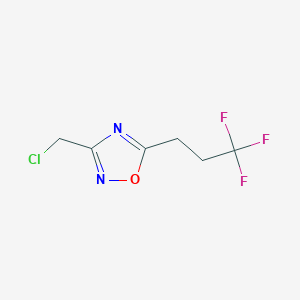
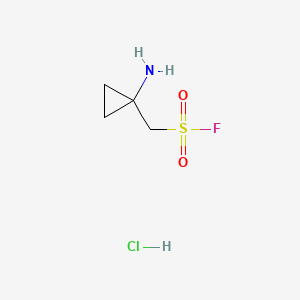
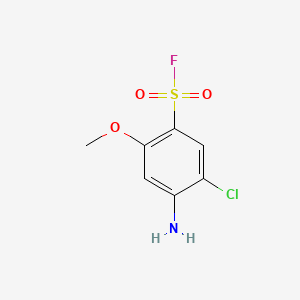
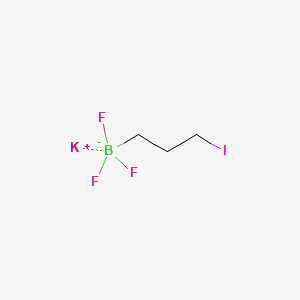


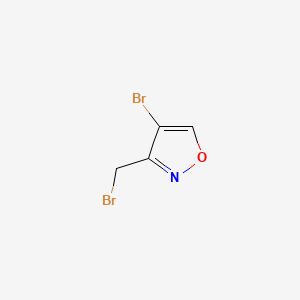
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)

![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
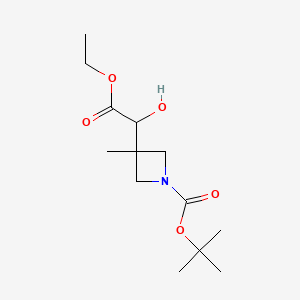
![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)
![Bicyclo[3.2.0]heptan-6-ol](/img/structure/B13454575.png)
